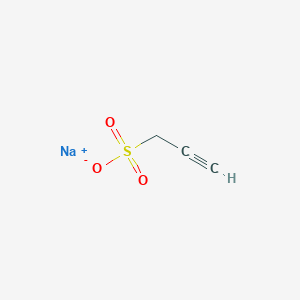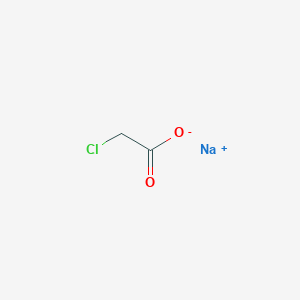
sodium;2-chloroacetate
Vue d'ensemble
Description
The compound with the identifier “sodium;2-chloroacetate” is known as aniline. Aniline is an organic compound with the molecular formula C6H7N. It is a primary aromatic amine and is one of the simplest and most important aromatic amines. Aniline is a colorless to slightly yellow liquid with a characteristic odor. It is used as a precursor to many industrial chemicals, particularly in the manufacture of dyes, pharmaceuticals, and polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Aniline can be synthesized through several methods:
Reduction of Nitrobenzene: This is the most common method for producing aniline. Nitrobenzene is reduced using iron filings and hydrochloric acid, or by catalytic hydrogenation.
Amination of Phenol: Aniline can also be produced by the amination of phenol using ammonia in the presence of a catalyst.
Industrial Production Methods
The industrial production of aniline primarily involves the reduction of nitrobenzene. This method is preferred due to its efficiency and cost-effectiveness. The process involves the following steps:
Nitration of Benzene: Benzene is nitrated to produce nitrobenzene.
Reduction of Nitrobenzene: Nitrobenzene is then reduced to aniline using iron filings and hydrochloric acid or by catalytic hydrogenation.
Analyse Des Réactions Chimiques
Types of Reactions
Aniline undergoes various types of chemical reactions, including:
Oxidation: Aniline can be oxidized to produce compounds such as azobenzene, nitrosobenzene, and quinone imine.
Reduction: Aniline can be reduced to produce cyclohexylamine.
Substitution: Aniline undergoes electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Major Products Formed
Oxidation: Azobenzene, nitrosobenzene, quinone imine.
Reduction: Cyclohexylamine.
Substitution: Nitroaniline, sulfanilic acid, halogenated anilines.
Applications De Recherche Scientifique
Aniline has a wide range of scientific research applications, including:
Chemistry: Aniline is used as a starting material for the synthesis of various organic compounds, including dyes, polymers, and pharmaceuticals.
Biology: Aniline derivatives are used in the study of enzyme mechanisms and as probes for biological systems.
Medicine: Aniline is used in the synthesis of pharmaceuticals, including analgesics, antipyretics, and anti-inflammatory drugs.
Industry: Aniline is used in the production of polyurethane foams, rubber chemicals, and agricultural chemicals.
Mécanisme D'action
The mechanism of action of aniline involves its interaction with various molecular targets and pathways. Aniline can undergo metabolic activation to form reactive intermediates that can bind to cellular macromolecules, leading to toxic effects. The primary metabolic pathway involves the oxidation of aniline to form phenylhydroxylamine, which can further undergo redox cycling to produce reactive oxygen species. These reactive intermediates can cause oxidative stress and damage to cellular components.
Comparaison Avec Des Composés Similaires
Aniline can be compared with other aromatic amines, such as:
Toluidine: Similar to aniline but with a methyl group attached to the benzene ring. Toluidine is used in the production of dyes and pigments.
Naphthylamine: Contains a naphthalene ring instead of a benzene ring. Naphthylamine is used in the production of dyes and rubber chemicals.
Benzidine: Contains two aniline units linked by a single bond. Benzidine is used in the production of dyes and as a reagent in analytical chemistry.
Uniqueness of Aniline
Aniline is unique due to its simple structure and wide range of applications. It serves as a versatile building block for the synthesis of various compounds and is a key intermediate in the production of numerous industrial chemicals.
Propriétés
IUPAC Name |
sodium;2-chloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3ClO2.Na/c3-1-2(4)5;/h1H2,(H,4,5);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRCDNZGSXJAFP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(=O)[O-])Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



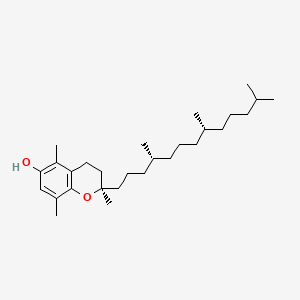



![[5-amino-4-[[3-[(2-amino-4-azaniumyl-5-methylphenyl)diazenyl]-4-methylphenyl]diazenyl]-2-methylphenyl]azanium;dichloride](/img/structure/B7821680.png)
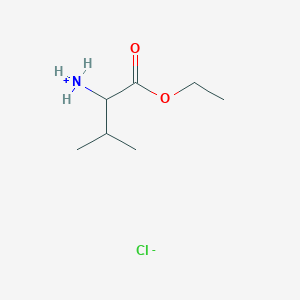
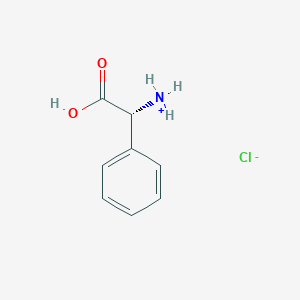
![Piperazine, 1-[(1-pyrrolidinylcarbonyl)methyl]-4-(3,4,5-trimethoxycinnamoyl)-, maleate](/img/structure/B7821688.png)
